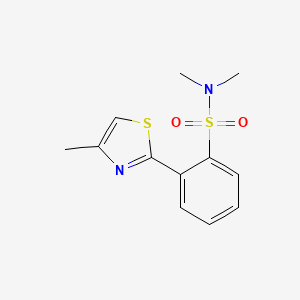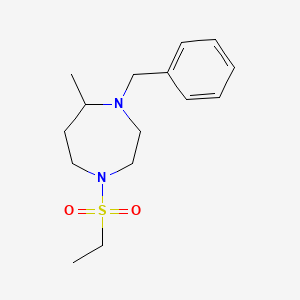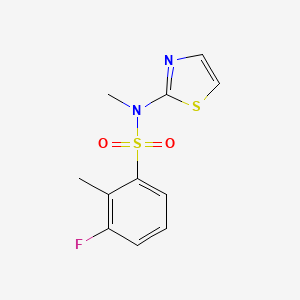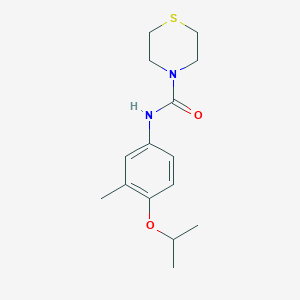
1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea, also known as DMCM, is a potent and selective antagonist of the GABA-A receptor. It was first synthesized in the 1970s and has since been used extensively in scientific research to understand the mechanisms of action of GABA-A receptors and their role in neurological disorders.
作用機序
1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea acts as a competitive antagonist of the GABA-A receptor, binding to the receptor site and preventing the binding of GABA. This results in a decrease in the inhibitory effects of GABA on the central nervous system, leading to increased neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to induce anxiety-like behaviors in animal models, suggesting that it may be a useful tool for studying the neurobiology of anxiety disorders. It has also been shown to impair memory and learning in rodents, indicating that it may have potential as a cognitive enhancer.
実験室実験の利点と制限
One advantage of using 1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea in lab experiments is its high potency and selectivity for the GABA-A receptor. This allows for precise manipulation of GABA-A receptor activity without affecting other neurotransmitter systems. However, one limitation is that this compound has a relatively short half-life in vivo, which may limit its usefulness in certain experiments.
将来の方向性
There are several potential future directions for research involving 1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea. One area of interest is the development of novel GABA-A receptor modulators based on the structure of this compound. Another potential direction is the use of this compound as a tool for investigating the role of GABA-A receptors in neuropsychiatric disorders, such as depression and schizophrenia. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
合成法
1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea can be synthesized through a multi-step process involving the reaction of 4,4-dimethylcyclohexanone with ethyl isocyanate, followed by the reaction of the resulting intermediate with 2-acetylpyridine. The final product is obtained through purification and crystallization.
科学的研究の応用
1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea has been widely used in scientific research to study the role of GABA-A receptors in neurological disorders, such as anxiety, epilepsy, and insomnia. It has also been used to investigate the effects of GABA-A receptor modulators on memory and learning.
特性
IUPAC Name |
1-(4,4-dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2)8-6-11(7-9-15)16-14(20)17-12-5-4-10-18(3)13(12)19/h4-5,10-11H,6-9H2,1-3H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWCFUGPGVSSTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)NC(=O)NC2=CC=CN(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7591180.png)

![3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7591200.png)
![4-Ethyl-2-(imidazo[1,2-a]pyridin-2-ylmethyl)-1,3-thiazole](/img/structure/B7591201.png)






![N-(3-ethoxyspiro[3.4]octan-1-yl)-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B7591235.png)
![2-thiophen-2-yl-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethyl]acetamide](/img/structure/B7591248.png)